C-3 Vinylation Yield: 3-Iodo-5-nitroindazole Outperforms 3-Bromoindazole by 27 Percentage Points
Under identical Suzuki–Miyaura vinylation conditions (pinacol vinyl boronate, Pd(PPh₃)₄, Na₂CO₃, 1,4-dioxane, µW, 120 °C, 40 min), unprotected 3-iodo-5-nitro-1H-indazole (the closest unprotected analog to the target compound) afforded the 3-vinyl product in 87% isolated yield [1]. In contrast, unprotected 3-iodo-5-bromo-1H-indazole delivered only 60% yield under the same conditions [1]. This 27-percentage-point gap demonstrates that the iodine substituent, combined with an electron-withdrawing nitro group, provides a decisive reactivity advantage.
| Evidence Dimension | Isolated yield of 3-vinylindazole product in Suzuki–Miyaura coupling |
|---|---|
| Target Compound Data | 87% (3-iodo-5-nitro-1H-indazole, unprotected) |
| Comparator Or Baseline | 60% (3-iodo-5-bromo-1H-indazole, unprotected) |
| Quantified Difference | +27 percentage points (absolute) |
| Conditions | Pinacol vinyl boronate (2 equiv), Pd(PPh₃)₄ (5–6 mol%), Na₂CO₃ (2 N), 1,4-dioxane, microwave, 120 °C, 40 min; unprotected indazole substrates |
Why This Matters
A 27-point yield difference determines whether a library synthesis is economically viable; the iodo-nitro substrate enables single-step access to 3-vinylindazoles without N-protection, saving two synthetic steps.
- [1] Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules 2018, 23(8), 2051. Table 2, entries 2 and 4. View Source
